

Argipressin acetate structure and chemical properties

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Compound of Interest

Compound Name: Argipressin acetate

Cat. No.: B1631468

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An In-depth Technical Guide to **Argipressin Acetate**: Structure, Properties, and Signaling Pathways

This guide provides a comprehensive overview of the structural and chemical properties of **Argipressin acetate**, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies and visual representations of its signaling pathways.

Chemical Structure and Identification

Argipressin is a nonapeptide hormone, with the acetate salt being a common formulation. Its structure is characterized by a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide with a tripeptide side chain.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Identifiers

Identifier	Value
IUPAC Name	acetic acid;(2S)-1- [(4R,7S,10S,13S,16S,19R)-19-amino-7-(2- amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13- benzyl-16-[(4- hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo- 1,2-dithia-5,8,11,14,17-pentazacycloicosane-4- carbonyl]-N-[(2S)-1-[(2-amino-2- oxoethyl)amino]-5- (diaminomethylideneamino)-1-oxopentan-2- yl]pyrrolidine-2-carboxamide[5]
CAS Number	129979-57-3 (monoacetate); 113-79-1 (free base)
Molecular Formula	C48H69N15O14S2 (for the acetate salt)
SMILES	CC(=O)O.C1C--INVALID-LINK--N--INVALID- LINK--N--INVALID-LINK--N--INVALID-LINK--N-- INVALID-LINK-- N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC 4=CC=C(C=C4)O)N">C@HC(=O)N--INVALID- LINK--C(=O)NCC(=O)N
Synonyms	[Arg8]-Vasopressin acetate, Arginine Vasopressin acetate, AVP acetate

Physicochemical Properties

The physicochemical properties of **Argipressin acetate** are crucial for its formulation, stability, and biological activity.

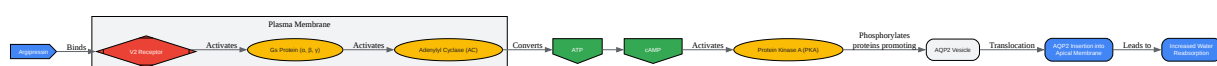
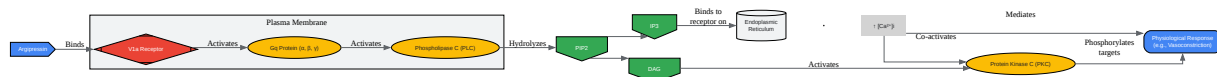
Property	Value
Molecular Weight	1144.28 g/mol (acetate salt); 1084.23 g/mol (free base)
Melting Point	189 °C (decomposes)
Solubility	Soluble in water (up to ~20 mg/mL)
Appearance	White to light yellow, powder to crystal
Storage	Store at -20°C for long-term stability
Purity (typical)	≥95% (as determined by HPLC)

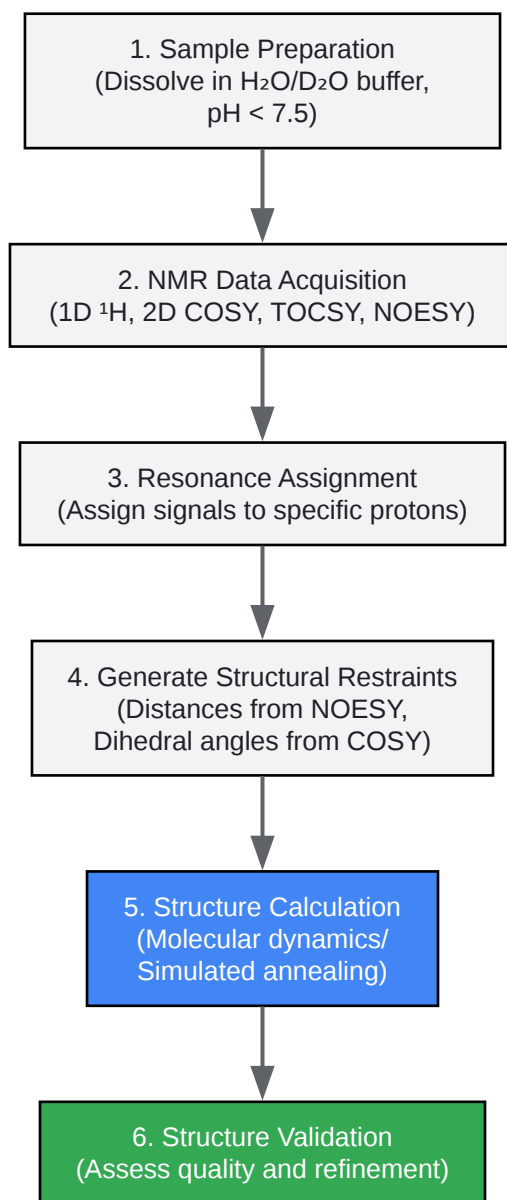
Biological Activity and Signaling Pathways

Argipressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b (also known as V3), and V2 receptors. These receptors are distributed in various tissues and are coupled to distinct intracellular signaling cascades.

V1a Receptor Signaling

The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes. Its activation leads to vasoconstriction, platelet aggregation, and glycogenolysis. The V1a receptor is coupled to the Gq/11 family of G proteins.





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